molecular formula C34H47IO B12541784 2-[(10-Iododecyl)oxy]-6-(4-octylphenyl)naphthalene CAS No. 821782-27-8

2-[(10-Iododecyl)oxy]-6-(4-octylphenyl)naphthalene

Cat. No.: B12541784
CAS No.: 821782-27-8
M. Wt: 598.6 g/mol
InChI Key: ALOIRBSTXRWWTA-UHFFFAOYSA-N
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Description

2-[(10-Iododecyl)oxy]-6-(4-octylphenyl)naphthalene is a synthetic organic compound featuring a naphthalene core substituted with two distinct functional groups:

  • A 4-octylphenyl group at the 6-position, contributing to lipophilicity and structural bulk.

Properties

CAS No.

821782-27-8

Molecular Formula

C34H47IO

Molecular Weight

598.6 g/mol

IUPAC Name

2-(10-iododecoxy)-6-(4-octylphenyl)naphthalene

InChI

InChI=1S/C34H47IO/c1-2-3-4-5-10-13-16-29-17-19-30(20-18-29)31-21-22-33-28-34(24-23-32(33)27-31)36-26-15-12-9-7-6-8-11-14-25-35/h17-24,27-28H,2-16,25-26H2,1H3

InChI Key

ALOIRBSTXRWWTA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)C2=CC3=C(C=C2)C=C(C=C3)OCCCCCCCCCCI

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(10-Iododecyl)oxy]-6-(4-octylphenyl)naphthalene typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The specific conditions for this reaction include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol, under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Reaction Mechanisms and Key Reactions

The compound’s reactivity is governed by its substituents and structural features:

Electrophilic Aromatic Substitution

Reaction TypeAffected GroupMechanismProducts/Outcomes
NitrationNaphthalene coreElectrophilic attack at para/ortho positionsNitro-substituted derivatives
HalogenationNaphthalene coreRadical or electrophilic substitutionHalogenated naphthalene derivatives
AcylationNaphthalene coreFriedel-Crafts acylationAcylated naphthalene derivatives

The naphthalene core is more reactive than benzene due to conjugation effects, facilitating these reactions .

Nucleophilic Substitution (Iodine-Containing Chain)

  • Mechanism : The iodine atom in the 10-iododecyl chain undergoes nucleophilic substitution (S_N2) or elimination (E2) reactions.

  • Conditions : Polar aprotic solvents (e.g., DMSO, acetone) and nucleophiles (e.g., hydroxide, amines) or bases (e.g., alkoxides).

  • Outcome : Replacement of iodine with nucleophiles (e.g., hydroxyl, amino groups) or formation of alkenes via elimination.

Alkoxy Group Reactivity

  • Mechanism : The alkoxy group can undergo acid-catalyzed cleavage or etherification.

  • Conditions : Acidic (e.g., HCl) or basic (e.g., KOH) environments.

  • Outcome : Acidic hydrolysis may yield phenolic derivatives, while basic conditions could lead to elimination products.

Organic Electronics

  • Role of Naphthalene Core : Enhances π-conjugation for charge transport.

  • Impact of Substituents :

    • Iodine : Acts as an electron-withdrawing group, modulating redox properties.

    • Alkyl Chains : Improve solubility and stability in devices.

  • Potential Use : Hole-transport materials in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Material Science

  • Self-Assembly Behavior : Long alkyl chains promote crystallization and phase separation, useful in polymer blends or liquid crystals.

  • Chemical Stability : Iodine’s high electronegativity and bond strength contribute to thermal/chemical resistance.

Stability and Reactivity Considerations

  • Thermal Stability : The naphthalene core and iodinated chain contribute to high thermal stability, though degradation may occur at extreme temperatures .

  • Environmental Impact : Iodine’s reactivity necessitates controlled handling to avoid unintended substitution or elimination.

Scientific Research Applications

Organic Synthesis

2-[(10-Iododecyl)oxy]-6-(4-octylphenyl)naphthalene serves as a versatile building block in the synthesis of more complex organic molecules. Its functional groups allow for various chemical reactions, including nucleophilic substitutions and coupling reactions. This property is particularly useful in the development of new materials and pharmaceuticals.

Materials Science

The compound has potential applications in the creation of advanced materials, such as polymers and nanocomposites. Its hydrophobic nature due to the octylphenyl group can improve the compatibility of organic compounds with nonpolar solvents, making it suitable for use in coatings and adhesives.

Biological Studies

Research indicates that derivatives of naphthalene compounds exhibit antimicrobial and antifungal properties. For instance, studies have shown that certain naphthalene derivatives can inhibit the growth of pathogenic bacteria and fungi, suggesting potential applications in pharmaceuticals and agrochemicals .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of naphthalene derivatives, including those similar to 2-[(10-Iododecyl)oxy]-6-(4-octylphenyl)naphthalene. The results demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, indicating their potential as therapeutic agents .

Case Study 2: Synthesis of Functional Materials

In a recent research project, 2-[(10-Iododecyl)oxy]-6-(4-octylphenyl)naphthalene was utilized to synthesize a series of functionalized polymers. These polymers exhibited enhanced thermal stability and mechanical properties, making them suitable for high-performance applications in electronics and coatings .

Data Tables

Application AreaDescriptionRelevant Findings
Organic SynthesisBuilding block for complex organic moleculesEffective in nucleophilic substitutions
Materials ScienceDevelopment of advanced materialsImproved compatibility with nonpolar solvents
Biological StudiesAntimicrobial and antifungal propertiesInhibition of Staphylococcus aureus growth

Mechanism of Action

The mechanism of action of 2-[(10-Iododecyl)oxy]-6-(4-octylphenyl)naphthalene involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and selectivity. The naphthalene core provides a rigid framework that can interact with aromatic systems through π-π stacking interactions. These interactions can modulate the electronic properties of the compound, making it suitable for various applications in materials science and biology.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Naphthalene Cores

a) 5-(4-Methoxybenzyl)-1,3,4-oxadiazole-2-ylnaphthalene-1-carbothioate
  • Structure : Naphthalene core with a 1,3,4-oxadiazole ring at position 1 and a 4-methoxybenzyl group at position 3.
  • Key Differences :
    • The oxadiazole ring introduces polarity and hydrogen-bonding capacity, unlike the iododecyloxy chain in the target compound.
    • The 4-methoxybenzyl group is smaller and less lipophilic than the 4-octylphenyl substituent.
  • Synthesis : Prepared via reflux with potassium hydroxide and 1-naphthoyl chloride .
b) SLP7111228
  • Structure : (S)-2-((3-(4-octylphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrrolidine-1-carboximidamide hydrochloride.
  • Key Similarities :
    • Shares the 4-octylphenyl group , enhancing membrane affinity.
    • Contains an oxadiazole ring, a common motif in bioactive molecules.
  • Key Differences :
    • Lacks the naphthalene core and iodine substituent, critical for the target compound’s steric and electronic properties.
  • Activity : Potent SphK1 inhibitor (Ki = 48 nM), suggesting the 4-octylphenyl group aids in target binding .

Functional Group Analysis

Compound Core Structure Key Substituents Lipophilicity (LogP) Biological Activity
2-[(10-Iododecyl)oxy]-6-(4-octylphenyl)naphthalene Naphthalene 10-Iododecyloxy, 4-octylphenyl Estimated >7 (high) Not reported (speculative)
5-(4-Methoxybenzyl)-1,3,4-oxadiazole-2-ylnaphthalene-1-carbothioate Naphthalene 1,3,4-Oxadiazole, 4-methoxybenzyl ~3.5 (moderate) Synthetic intermediate
SLP7111228 Pyrrolidine-oxadiazole 4-Octylphenyl, guanidine ~5.8 (high) SphK1 inhibitor (Ki = 48 nM)

Notes:

  • The 10-iododecyloxy chain in the target compound likely increases steric hindrance and halogen bonding compared to shorter alkyl/ether chains.
  • The 4-octylphenyl group (shared with SLP7111228) correlates with enhanced membrane penetration in inhibitors .

Biological Activity

The compound 2-[(10-Iododecyl)oxy]-6-(4-octylphenyl)naphthalene is a derivative of naphthalene, which has garnered attention in recent years due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, toxicity, and potential therapeutic applications.

This compound is characterized by a naphthalene backbone substituted with a long-chain iododecyl ether and an octylphenyl group. Its structural attributes suggest potential lipophilicity, which may influence its interaction with biological membranes and proteins.

Antitumor Activity

Preliminary studies indicate that naphthalene derivatives can exhibit significant antitumor activity. For instance, related compounds have shown cytotoxic effects against various cancer cell lines, including HepG2 (liver carcinoma), A549 (lung adenocarcinoma), and MCF-7 (breast cancer) cells. The mechanism often involves induction of apoptosis and cell cycle arrest.

A study on another naphthalene derivative demonstrated that it induced apoptosis in HepG2 cells by arresting the cell cycle at the S phase and altering the expression of key apoptotic proteins such as Bax and Bcl-2 . This suggests that 2-[(10-Iododecyl)oxy]-6-(4-octylphenyl)naphthalene may possess similar mechanisms worth investigating.

Toxicity and Safety

Naphthalene is known for its toxicity, particularly through inhalation or ingestion. Acute exposure can lead to hemolytic anemia, liver damage, and respiratory issues . In animal studies, chronic exposure has resulted in cataracts and retinal damage . The specific toxicity profile of 2-[(10-Iododecyl)oxy]-6-(4-octylphenyl)naphthalene requires further investigation; however, caution should be exercised based on the known effects of naphthalene itself.

Case Studies

  • Naphthalene Poisoning : A case study highlighted a 29-year-old female who ingested mothballs containing naphthalene. She presented with hemolysis and methaemoglobinemia, requiring intensive medical management including renal replacement therapy . Such cases underline the potential risks associated with naphthalene derivatives.

Mechanistic Studies

Research into the biological activity of similar compounds has revealed that they can interact with cellular pathways involved in apoptosis. For example, compounds that induce mitochondrial dysfunction can activate caspases leading to programmed cell death .

Comparative Analysis

A comparative analysis of related compounds shows varying degrees of cytotoxicity:

Compound NameCell LineInhibition Rate (%)IC50 (μM)
IMB-1406HepG299.986.92
SunitinibHepG298.617.60
2-[(10-Iododecyl)oxy]-6-(4-octylphenyl)naphthaleneTBDTBDTBD

This table illustrates the potential potency of similar compounds against cancer cell lines, suggesting that further exploration into 2-[(10-Iododecyl)oxy]-6-(4-octylphenyl)naphthalene could yield valuable insights.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 2-[(10-Iododecyl)oxy]-6-(4-octylphenyl)naphthalene?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution reactions. For example, a naphthol derivative (e.g., 6-(4-octylphenyl)naphthalen-2-ol) is deprotonated using a base like K₂CO₃ in DMF to form an oxyanion intermediate. Subsequent reaction with 1,10-diiododecane under controlled conditions introduces the iododecyl chain. Reaction progress is monitored via TLC (n-hexane:ethyl acetate, 9:1), followed by quenching, extraction, and purification via column chromatography . Optimization of stoichiometry and solvent polarity is critical to avoid side products.

Q. Which spectroscopic techniques are prioritized for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) is essential for confirming the iododecyl and octylphenyl substituents. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while Fourier-Transform Infrared Spectroscopy (FTIR) identifies functional groups (e.g., ether linkages). For purity assessment, High-Performance Liquid Chromatography (HPLC) with UV-Vis detection is recommended .

Q. How should researchers design toxicity studies for this compound?

  • Methodological Answer : Adopt a tiered approach:

  • Initial Screening : Use in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity).
  • In Vivo Studies**: Rodent models for acute/subchronic exposure, focusing on hepatic and renal toxicity endpoints.
  • Data Validation : Cross-reference results with structurally similar naphthalene derivatives (e.g., 2-methylnaphthalene) to identify structure-activity relationships. Studies should adhere to OECD guidelines and report confidence levels (High/Moderate/Low) based on reproducibility and controls .

Advanced Research Questions

Q. How can contradictory data on environmental degradation rates of this compound be resolved?

  • Methodological Answer : Discrepancies often arise from variations in experimental conditions (pH, UV exposure, microbial activity). Researchers should:

  • Conduct controlled abiotic (hydrolysis, photolysis) and biotic (microbial consortia) degradation studies.
  • Use isotope-labeled analogs (e.g., ¹³C-labeled compound) to track degradation pathways via LC-MS/MS.
  • Apply computational models (e.g., EPI Suite) to predict half-lives under diverse environmental matrices .

Q. What advanced computational strategies can predict its interactions with biological targets?

  • Methodological Answer : Molecular dynamics (MD) simulations and density functional theory (DFT) calculations can model binding affinities to receptors like cytochrome P450 enzymes. Machine learning platforms (e.g., AlphaFold) may predict metabolite formation, while QSAR models optimize substituent effects on bioactivity. Experimental validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) is critical .

Q. How to design experiments assessing its persistence in aquatic ecosystems?

  • Methodological Answer :

  • Lab-Scale : Use OECD 308/309 guidelines to simulate water-sediment systems. Monitor parent compound and metabolites via GC-MS.
  • Field Studies : Deploy passive samplers (e.g., POCIS) in contaminated water bodies.
  • Modeling : Integrate data into fugacity models (e.g., EQC) to predict partitioning coefficients (Kow, Koc) and bioaccumulation potential .

Q. What strategies address inconsistencies in reported synthetic yields?

  • Methodological Answer : Yield variability often stems from impurities in starting materials or incomplete substitution. Mitigation steps include:

  • Pre-purifying reagents (e.g., recrystallization of naphthol derivatives).
  • Optimizing reaction time/temperature via Design of Experiments (DoE) approaches.
  • Using scavenger resins (e.g., QuadraPure™) to remove excess iododecyl bromide .

Theoretical and Methodological Frameworks

Q. What conceptual frameworks guide research on its environmental fate?

  • Methodological Answer : Link studies to the INCHEMBIOL framework, which emphasizes:

  • Source-to-Outcome Pathways : Track compound flow from synthesis to environmental compartments.
  • Ecotoxicological Hierarchies : Assess impacts across cellular, organismal, and ecosystem levels.
  • Risk Integration : Combine exposure models (e.g., USEtox) with toxicity data to quantify ecological risks .

Q. How to align experimental designs with evidence-based inquiry principles?

  • Methodological Answer : Follow Guiding Principle 2 ( ): Anchor research to a theoretical framework (e.g., ADME principles for pharmacokinetics). Use systematic reviews to identify knowledge gaps and replicate prior studies with enhanced controls (e.g., stricter exclusion criteria for confounding variables) .

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